Nitrogen-13
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Ammonia N 13 Injection is a radiolabeled analog of ammonia that is distributed to all organs of the body after intravenous administration. It is extracted from the blood in the coronary capillaries into the myocardial cells where it is metabolized to glutamine N 13 and retained in the cells. The presence of ammonia N 13 and glutamine N 13 in the myocardium allows for PET imaging of the myocardium. |
|---|---|
CAS No. |
13981-22-1 |
Molecular Formula |
H3N |
Molecular Weight |
16.030 g/mol |
IUPAC Name |
azane |
InChI |
InChI=1S/H3N/h1H3/i1-1 |
InChI Key |
QGZKDVFQNNGYKY-BJUDXGSMSA-N |
SMILES |
[N] |
Isomeric SMILES |
[13NH3] |
Canonical SMILES |
N |
Other CAS No. |
34819-78-8 |
Origin of Product |
United States |
Nuclear Production Methodologies for Nitrogen 13
Cyclotron-Based Production of Nitrogen-13
The primary method for producing this compound is through the use of biomedical cyclotrons. nih.gov This process involves bombarding a specific target material with accelerated particles, inducing a nuclear reaction that results in the formation of ¹³N.
Nuclear Reaction Pathways for this compound Synthesis
Several nuclear reactions can be utilized for the synthesis of this compound. The choice of reaction often depends on the available cyclotron capabilities and the desired chemical form of the final product.
¹⁶O(p,α)¹³N: This is the most common reaction, involving the bombardment of an Oxygen-16 (¹⁶O) target with protons (p). wikipedia.orgnih.gov The proton must be accelerated to an energy greater than 5.66 MeV to overcome the reaction's endothermic nature. wikipedia.org This reaction produces this compound and an alpha particle (⁴He). wikipedia.org
¹³C(p,n)¹³N: An alternative pathway involves the proton bombardment of a Carbon-13 (¹³C) enriched target. This reaction is particularly advantageous for lower-energy cyclotrons, as it allows for the production of usable quantities of ¹³N with proton energies as low as 6 MeV. nih.gov
¹²C(d,n)¹³N: This reaction utilizes the bombardment of a Carbon-12 (¹²C) target with deuterons (d). nih.gov Studies have shown that this reaction can be employed in various target systems, including inorganic carbides and gaseous methane, to produce ¹³N. osti.gov
| Reaction | Target Isotope | Projectile | Emitted Particle(s) | Threshold Energy |
|---|---|---|---|---|
| ¹⁶O(p,α)¹³N | ¹⁶O | Proton (p) | Alpha (α) | >5.66 MeV wikipedia.org |
| ¹³C(p,n)¹³N | ¹³C | Proton (p) | Neutron (n) | ~3 MeV |
| ¹²C(d,n)¹³N | ¹²C | Deuteron (d) | Neutron (n) | ~0.33 MeV nih.gov |
Target System Design and Optimization for this compound Production
The design and material of the target system are critical for efficient and pure production of this compound. Various target systems have been developed and optimized for this purpose.
Water/Ethanol (B145695) Targets: The most widely used method employs a liquid target of purified water, often with a small amount of ethanol added. wikipedia.orgiba-radiopharmasolutions.com The ¹⁶O in the water serves as the target material for the ¹⁶O(p,α)¹³N reaction. osti.gov The addition of ethanol (~5-10 mM) acts as a radical scavenger, promoting the "in-target" formation of [¹³N]ammonia, a clinically useful form of this compound. wikipedia.orgmdpi.com This approach is favored for its simplicity, low cost, and high production yield. nih.gov
Cryogenic Targets: Research has explored the use of cryogenic targets, such as frozen water and frozen carbon dioxide. nih.gov Irradiating frozen water has been shown to produce [¹³N]ammonia with high purity, even at high radiation doses. nih.gov When frozen carbon dioxide is used, the primary products are nitrogen oxides, which can be subsequently converted to [¹³N]ammonia. nih.gov
Polymer-Based Substrates and Melamine: While not a primary production method for ¹³N, nitrogen-containing polymers like melamine-formaldehyde resins are noted for their high nitrogen content. elsevierpure.comresearchgate.net These materials are more commonly researched as nitrogen precursors for creating nitrogen-doped carbon catalysts. elsevierpure.com
Irradiation Parameters and Yield Optimization
Optimizing irradiation parameters is crucial for maximizing the yield of this compound and ensuring its radiochemical purity.
Proton Beam Energy and Current: For the ¹⁶O(p,α)¹³N reaction, proton energies typically range from 11 to 18 MeV. nuclmed.gr The beam current is another key parameter; for instance, a 30 µA current with a bombardment time of 8-15 minutes can yield 8.0-15 GBq of [¹³N]NH₃. nih.gov
Irradiation Time: The duration of the bombardment directly affects the total activity produced. A 20-minute irradiation with a 10 MeV proton beam can achieve a production yield of 3.7 GBq. osti.gov
Target Pressure: In liquid target systems, maintaining pressure (e.g., 300-350 psig) is important for proper operation during irradiation. nuclmed.gr
| Proton Energy | Beam Current | Irradiation Time | Target | Approximate Yield (EOB) | Reference |
|---|---|---|---|---|---|
| 18 MeV | 30 µA | 8-15 min | Water/Ethanol | 8.0-15 GBq | nih.gov |
| 10 MeV | Not specified | 20 min | Distilled Water | 3.7 GBq | osti.gov |
| 21 MeV | 25 µA | 24 min | Water | 14.8 GBq | osti.gov |
| Not specified | 55 µA | Up to 40 min | 10 mM Aqueous Ethanol | ~30 GBq | nih.gov |
Alternative and Emerging Production Routes for this compound
While cyclotron-based methods are standard, research continues into alternative and emerging production routes for this compound.
One such method involves the use of a plasma focus device to produce ¹³N via the ¹²C(d,n)¹³N reaction by bombarding a carbon target with high-energy deuterons. nih.gov Though the yields are currently low (on the order of 14 Bq), this demonstrates a non-cyclotron approach to ¹³N production. nih.gov Additionally, the development of novel targetry, such as windowless and cryogenic targets, aims to improve the efficiency and accessibility of this compound production, particularly for low-energy accelerators. nih.govresearchgate.net
Radiochemical Synthesis and Labeling Strategies with Nitrogen 13
General Principles of Rapid Radiosynthesis for Short-Lived IsotopesThe quick decay of ¹³N makes it imperative to have rapid and efficient synthesis strategies to minimize activity loss. On-site production coupled with cyclotrons and automated synthesis modules are critical for success, with high radiochemical yields
Automated Radiosynthesis Modules and Remote Control Systems
The short half-life of ¹³N mandates highly efficient and rapid synthesis processes to minimize radioactive decay and ensure timely delivery for clinical use mdpi.commdpi.comresearchgate.netnih.govnih.govresearchgate.net. Automated radiosynthesis modules and remote control systems are critical for achieving this, offering several advantages:
Reproducibility and Consistency: Automation ensures that radiotracers are synthesized with consistent quality and yield, which is essential for Good Manufacturing Practice (GMP) compliance mdpi.comresearchgate.netnih.govnih.govresearchgate.net.
Radiation Protection: Remote operation of synthesis modules significantly reduces radiation exposure to personnel handling the radioactive materials researchgate.net.
Speed and Efficiency: Automated systems can perform complex synthetic steps rapidly and sequentially, optimizing the use of the short-lived ¹³N radionuclide researchgate.netki.se.
These systems typically employ cassette-based or modular designs, allowing for flexibility in synthesizing various radiotracers. The development and validation of such automated platforms are crucial for the routine clinical application of ¹³N-labeled compounds mdpi.commdpi.comresearchgate.netnih.govnih.govresearchgate.netki.se.
Development of Novel this compound Radiotracers and Labeling Methodologies
The development of new ¹³N-labeled radiotracers relies on efficient labeling strategies that can incorporate the radionuclide into complex molecules within the short timeframe dictated by its half-life.
Strategies for Carbon-Nitrogen Bond Formation with this compound (e.g., Ugi reaction)
Multicomponent reactions (MCRs) have emerged as powerful tools for ¹³N radiochemistry due to their ability to form multiple bonds in a single, rapid step nih.govnih.govthieme-connect.comresearchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.net.
Ugi Reaction: The four-component Ugi reaction has been successfully adapted for ¹³N labeling, enabling the rapid, one-pot synthesis of complex peptidic molecules and peptidomimetics using aqueous [¹³N]ammonia ([¹³N]NH₃) as a precursor nih.govnih.govresearchgate.netresearchgate.net. This method has demonstrated radiochemical yields (RCYs) for crude products ranging from 11% to 23% nih.govnih.gov, with further purification yielding high radiochemical purity. Microwave heating has been employed to accelerate these reactions, further enhancing efficiency nih.govnih.gov.
Hantzsch Reaction: The Hantzsch condensation, another MCR, has been utilized to prepare libraries of ¹³N-labeled 1,4-dihydropyridines, including the drug nifedipine (B1678770) rsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org. This strategy allows for the rapid development of diverse ¹³N-labeled compounds by varying substituents on the precursor molecules. RCYs for Hantzsch reactions have been reported in the range of 37-60% for ¹³N-labeled products rsc.orgrsc.org.
These MCRs offer a significant advantage by allowing the labeling of complex molecular structures that would be challenging with traditional, multi-step synthetic approaches within the limited time available for ¹³N.
Precursor Design and Pre-labeling Methodologies (e.g., [¹³N]nitrite)
The primary precursor for most ¹³N radiotracers is [¹³N]ammonia, which is typically produced via the ¹⁶O(p,α)¹³N nuclear reaction using a cyclotron snmjournals.orgnih.govwikipedia.orgsnmjournals.orgnih.gov. This reaction involves bombarding a water target with protons snmjournals.orgnih.govwikipedia.orgsnmjournals.orgnih.gov. To favor the formation of [¹³N]ammonia, a small amount of ethanol (B145695) is often added to the water target, acting as a radical scavenger and promoting ammonia (B1221849) formation snmjournals.orgwikipedia.orgresearchgate.net.
During the proton irradiation of water, radiolysis can lead to the formation of by-products such as [¹³N]nitrate and [¹³N]nitrite snmjournals.orgnih.gov. These oxidized species can be reduced to [¹³N]ammonia using a catalyst like Devarda's alloy in an alkaline solution snmjournals.orgnih.gov.
Beyond [¹³N]ammonia, [¹³N]nitrite ([¹³N]NO₂⁻) has also been identified as a valuable precursor. It can be synthesized using enzyme catalysis, such as with eukaryotic nitrate (B79036) reductase rsc.org. This precursor has been used to prepare various ¹³N-labeled compounds, including S-[¹³N]nitrosothiols and other nitrogen-containing molecules, opening new avenues for ¹³N radiochemistry rsc.org.
Challenges and Innovations in this compound Radiochemistry
The development and application of ¹³N radiochemistry are characterized by specific challenges and ongoing innovations:
Challenges:
Short Half-life: The most significant challenge is the radionuclide's short half-life (9.97 min), which demands rapid synthesis, immediate use, and on-site cyclotron production openmedscience.comresearchgate.netmdpi.commdpi.comresearchgate.netwikipedia.orgnih.gov.
Synthetic Complexity: Synthesizing complex molecules with ¹³N within the short timeframe is inherently difficult nih.govnih.govresearchgate.netrsc.orgnih.gov.
GMP Compliance: Meeting stringent Good Manufacturing Practice (GMP) requirements for clinical applications adds complexity to production processes mdpi.comresearchgate.netnih.govnih.govresearchgate.net.
Innovations:
Automated Synthesis: The development of automated radiosynthesis modules and remote control systems has been pivotal in overcoming the speed and safety challenges mdpi.commdpi.comresearchgate.netnih.govnih.govresearchgate.netki.se.
Multicomponent Reactions (MCRs): The adaptation of reactions like the Ugi and Hantzsch condensations has enabled the efficient labeling of more complex organic molecules nih.govnih.govthieme-connect.comresearchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org.
Biocatalysis: The use of enzymes for precursor synthesis, such as [¹³N]nitrite, offers alternative labeling pathways rsc.org.
Novel Tracer Development: Research continues to explore new ¹³N-labeled tracers beyond the established [¹³N]ammonia, leveraging MCRs and other advanced synthetic techniques researchgate.netrsc.orgrsc.orgnih.govresearchgate.netresearchgate.neteuropa.eu.
Improved Production Methods: Refinements in cyclotron targetry and chemical processing, such as the ethanol method for [¹³N]ammonia production, have improved yields and purity nih.govnih.govresearchgate.netresearchgate.net.
Data Tables
Table 1: ¹³N Labeling Strategies and Radiochemical Yields
| Labeling Strategy | Precursor | Example Product(s) | Typical Radiochemical Yield (RCY) | Notes | Source(s) |
| Ugi Reaction | [¹³N]Ammonia | Peptidic molecules, α-aminoacyl amide derivatives | 11–23% (crude) | One-pot synthesis, microwave heating utilized. | nih.govnih.gov |
| Hantzsch Reaction | [¹³N]Ammonia | 1,4-Dihydropyridines (e.g., Nifedipine) | 37–60% (crude) | Multicomponent reaction, allows library synthesis. | rsc.orgrsc.orgrsc.org |
| Biocatalysis | [¹³N]Nitrite | S-[¹³N]Nitrosothiols, [¹³N]Nitrosamines | High conversion | Enzyme-catalyzed synthesis of precursor, suitable for further radiochemical reactions. | rsc.org |
| ¹⁶O(p,α)¹³N | Water/Ethanol | [¹³N]Ammonia | 95–97% (EOB) | Produced via cyclotron, ethanol facilitates ammonia formation. Requires rapid purification. | nih.govnih.govresearchgate.netresearchgate.net |
Application of Nitrogen 13 Radiotracers in Basic and Preclinical Research Methodologies
Methodologies for Investigating Nitrogen Metabolism in Preclinical Models
The use of Nitrogen-13 in preclinical models, primarily with PET imaging, allows for the quantitative assessment of nitrogen metabolism in vivo. The most commonly used radiotracer for these studies is ¹³N-labeled ammonia (B1221849) ([¹³N]NH₃), which is a key intermediate in many metabolic pathways.
Assessment of Amino Acid Transport Dynamics in Preclinical Models
While the synthesis of various ¹³N-labeled amino acids has been developed, their application in preclinical models to assess the dynamics of amino acid transport is not as widespread as tracers labeled with carbon-11 (B1219553) or fluorine-18. However, the principle of using ¹³N-labeled amino acids for this purpose is well-established. These radiotracers can be administered to animal models, and their uptake and distribution in different organs and tissues can be monitored in real-time using PET. This allows for the calculation of transport kinetics, providing insights into the activity of specific amino acid transporters. For instance, studies have explored the development of ¹³N-labeled 5-aminolevulinic acid for PET imaging of gliomas in rat models, demonstrating tumor-specific uptake. snmjournals.org
Measurement of Protein Synthesis Rates in Research Settings
The measurement of protein synthesis rates in research settings has predominantly utilized amino acids labeled with stable isotopes such as ¹³C and ¹⁵N, or other radioisotopes like tritium (B154650) (³H). nih.gov The application of this compound for this purpose is less common due to its very short half-life, which poses challenges for the longer incorporation times typically required to measure protein synthesis. In principle, a ¹³N-labeled amino acid could be administered, and its incorporation into newly synthesized proteins could be measured. However, the rapid decay of ¹³N would necessitate very short experimental timeframes, making it suitable only for measuring very rapid protein synthesis events.
Studies on Nitrogen Cycling in Biological Systems
This compound has proven to be a powerful tool for studying the intricate pathways of nitrogen cycling in biological systems. In preclinical research, ¹³N-ammonia is frequently used to investigate nitrogen metabolism in various organs. science.gov Following administration, the distribution and metabolic fate of ¹³N-ammonia can be tracked, providing quantitative data on processes such as ammonia uptake, detoxification, and incorporation into amino acids and other nitrogenous compounds.
For example, PET studies using ¹³N-ammonia in animal models have been instrumental in elucidating the roles of the liver and brain in ammonia metabolism. science.gov These studies have demonstrated the rapid uptake of ammonia by these organs and its subsequent incorporation into glutamine and urea. Furthermore, a novel methodology has been developed to track the kinetics of gaseous nitrogen (¹³N₂) in vivo in a rat model using PET. nih.gov This approach allows for the direct visualization and quantification of nitrogen gas distribution and uptake in various tissues, which is crucial for understanding the physiological and pathological effects of nitrogen in the body. nih.gov
Methodological Approaches in Plant Physiology Research
In the field of plant physiology, this compound has been revolutionary for studying nitrogen uptake, assimilation, and translocation in real-time. The use of ¹³N with imaging systems like the Positron Emitting Tracer Imaging System (PETIS) allows for non-invasive visualization of these dynamic processes within intact plants. nih.govbiorxiv.org
Tracing Nitrogen Assimilation and Translocation in Plants
The use of ¹³N-labeled tracers, such as [¹³N]NH₄⁺ (ammonium) and [¹³N]NO₃⁻ (nitrate), has enabled researchers to trace the path of nitrogen from the roots to various parts of the plant with high temporal and spatial resolution. nih.gov For instance, studies in rice (Oryza sativa L.) have shown that after supplying [¹³N]NH₄⁺ to the roots, a ¹³N signal can be detected in the basal part of the shoots within two minutes. nih.gov The subsequent movement of the tracer to the newest leaves can also be tracked, allowing for the calculation of translocation velocities. nih.gov
Similarly, in soybean plants (Glycine max L.), [¹³N]N₂ gas has been used to visualize and quantify symbiotic nitrogen fixation in root nodules in real-time. biorxiv.orgeurekalert.orgresearchgate.net These studies have successfully imaged the fixation of atmospheric nitrogen and its subsequent translocation to the shoots, providing valuable data on the efficiency of this process. biorxiv.orgeurekalert.orgresearchgate.net The rapid translocation of fixed nitrogen, primarily in the form of ureides, from the nodules to the stem has been observed within minutes of exposure to the tracer gas. nih.gov
Interactive Data Table: Nitrogen Translocation in Plants
| Plant Species | Tracer | Site of Application | Time to Detection in Shoots | Translocation Velocity | Reference |
|---|---|---|---|---|---|
| Rice (Oryza sativa L.) | [¹³N]NH₄⁺ | Roots | 2 minutes | 8.6 cm/min | nih.govbiorxiv.org |
| Soybean (Glycine max L.) | [¹³N]N₂ | Root Nodules | ~20 minutes to base of stem | 1.63 cm/min | biorxiv.org |
Root Uptake Dynamics and Distribution Studies
This compound is an invaluable tool for investigating the dynamics of nitrogen uptake by plant roots and its subsequent distribution within the root system and the whole plant. By supplying ¹³N-labeled nutrients to the roots of intact plants, researchers can quantify uptake rates and observe how different environmental conditions affect these processes. nih.gov
Studies in rice have demonstrated that factors such as nitrogen deficiency, light conditions, and the presence of other nutrients like nitrate (B79036) can significantly influence the uptake and translocation of ammonium (B1175870). nih.gov For example, nitrogen deficiency was found to enhance ¹³N translocation to the shoots under low light conditions, while darkness suppressed translocation to about 40% of the level in light. nih.gov The use of inhibitors, such as methionine sulfoximine (B86345) (a glutamine synthetase inhibitor), has also helped to elucidate the biochemical pathways involved in nitrogen assimilation following root uptake. nih.gov
The distribution of ¹³N within the plant can be visualized using techniques like autoradiography after the PETIS experiment, providing a detailed picture of where the absorbed nitrogen is allocated. biorxiv.org In soybean, for instance, it has been shown that initially, the fixed nitrogen is transported mainly to the stem and then to younger leaves and buds. biorxiv.org
Interactive Data Table: Factors Affecting this compound Translocation in Rice
| Condition | Effect on ¹³N Translocation to Shoots | Fold Change vs. Control | Reference |
|---|---|---|---|
| Nitrogen Deficiency (low light) | Enhanced | 5x increase | nih.gov |
| Nitrogen Deficiency (high light) | Depressed | 0.5x of control | nih.gov |
| Dark | Suppressed | 0.4x of control | nih.gov |
| Methionine Sulfoximine (MSX) | Severely Suppressed | ~0.05x of control | nih.gov |
Table of Compounds
| Compound Name |
|---|
| 5-aminolevulinic acid |
| Alanine |
| Ammonia |
| Ammonium |
| Aspartate |
| Carbon-11 |
| Carbon-13 |
| Fluorine-18 |
| Glutamate (B1630785) |
| Glutamine |
| Glycine |
| Hydrogen |
| Methionine sulfoximine |
| Nitrate |
| Nitrite |
| This compound |
| Nitrogen-15 |
| Oxygen |
| Phenylalanine |
| Tritium |
| Urea |
Methodologies for Evaluating Perfusion and Blood Flow in Preclinical Models
This compound, in the form of [¹³N]ammonia ([¹³N]NH₃), is a widely used radiotracer for the quantitative assessment of perfusion and blood flow in various organs in preclinical models, primarily using Positron Emission Tomography (PET). vliz.beresearchgate.net
[¹³N]ammonia PET is a well-validated technique for measuring myocardial blood flow (MBF) and coronary flow reserve (CFR) in animal models such as dogs, pigs, and rats. nih.govworld-nuclear.orgmdpi.com The methodology involves the intravenous injection of [¹³N]ammonia, which is rapidly extracted by the myocardium in proportion to blood flow. vliz.be Dynamic PET imaging is then performed to track the uptake and retention of the tracer in the heart muscle over time.
Tracer kinetic models are essential for the quantification of MBF from the dynamic PET data. These models mathematically describe the exchange of [¹³N]ammonia between the blood and the myocardial tissue. Several models have been developed and validated, including:
Two-compartment models: These models are frequently used and have shown good correlation with microsphere-based measurements. nih.gov
Three-compartment models: These more complex models can also be used for data analysis. researchgate.net
These studies often involve comparing MBF at rest and under pharmacological stress (e.g., using adenosine (B11128) or dipyridamole) to determine the CFR, a key indicator of coronary artery function. nih.govworld-nuclear.org
Research Findings:
Preclinical studies have demonstrated the accuracy and utility of [¹³N]ammonia PET for myocardial perfusion assessment.
In a study with open-chest anesthetized dogs, MBF quantified using a tracer kinetic model for [¹³N]ammonia data showed a strong correlation with measurements obtained using microspheres (y = 0.944x + 7.22, r = 0.986). nih.govmdpi.com
A study in a pig model validated a single-scan rest/stress imaging technique, demonstrating that accurate MBF measurements can be obtained in less than 15 minutes. world-nuclear.org
In Beagle dogs, [¹³N]ammonia PET/CT was used to detect changes in myocardial perfusion following localized heart irradiation, highlighting its potential for monitoring radiation-induced heart disease. nih.gov
Table 2: Correlation of [¹³N]Ammonia PET with Microsphere MBF in Dogs
| Parameter | Correlation Equation | Correlation Coefficient (r) | Reference |
|---|
[¹³N]ammonia PET has also been utilized to measure cerebral blood flow (CBF) in research animals, although its application is more complex than in the myocardium. researchgate.net The methodology is similar, involving the intravenous injection of [¹³N]ammonia and dynamic PET imaging of the brain. researchgate.net
A significant challenge in using [¹³N]ammonia for CBF measurement is the diffusion limitation of the tracer across the blood-brain barrier. researchgate.net This means that at high flow rates, the uptake of [¹³N]ammonia by the brain is no longer linear with the increase in blood flow. researchgate.net
Research Findings:
Studies in rhesus monkeys have characterized this diffusion limitation, proposing a regional residue detection model for cerebral blood flow. researchgate.net
In rats, the biodistribution of [¹³N]ammonia has been studied, showing uptake in the brain among other organs. researchgate.net
A study in humans aimed at quantifying brain glutamine synthetase activity with [¹³N]ammonia PET used [¹⁵O]water PET scans as a reference to account for the effects of CBF, indicating that while [¹³N]ammonia uptake is related to blood flow, it is also influenced by metabolic trapping. researchgate.net The study concluded that the [¹³N]ammonia PET method was not reliable for estimating glutamine synthetase activity but could serve as an alternative index of CBF. researchgate.net
Application Methodologies in Microbial and Environmental Research
The short half-life of this compound makes it a suitable tracer for studying rapid biological and chemical processes in microbial and environmental systems.
[¹³N]-labeled compounds can be used to directly measure the rates of specific nitrogen transformation pathways mediated by microorganisms. These methodologies provide a direct and highly sensitive way to study these processes over short time intervals without significantly altering the substrate concentrations in the system. nih.gov
Denitrification: One key application is the measurement of denitrification rates in soils and sediments. In this methodology, cyclotron-produced [¹³N]-labeled nitrate ([¹³N]NO₃⁻) is used as a tracer. nih.gov The labeled nitrate is introduced into the soil or sediment sample, and the production of gaseous nitrogen products ([¹³N]N₂ and [¹³N]N₂O) is measured over a short period. This technique has been successfully applied to soils from flooded rice fields to obtain direct quantitative measurements of denitrification. nih.gov
Ammonia Assimilation: Another application is in studying the pathways of ammonia incorporation into amino acids in bacteria. In this method, [¹³N]-ammonium ions are supplied to bacterial cultures, such as Bacillus megaterium and Escherichia coli. dntb.gov.uanih.gov High-pressure liquid chromatography (HPLC) is then used to separate the amino acids and track the incorporation of the ¹³N label over time. This allows researchers to identify the primary assimilation pathways and the effects of various inhibitors on these processes. dntb.gov.uanih.gov
Research Findings:
The [¹³N]NO₃⁻ tracer method provides a direct way to measure denitrification rates in natural systems over short time frames. nih.gov
Studies using [¹³N]NH₄⁺ in B. megaterium and E. coli have confirmed that at low ammonium concentrations, the glutamine synthetase-glutamate synthase pathway is the major route of ammonia assimilation. nih.gov
The application of this compound as a tracer in environmental fate and transport studies, such as those investigating soil nitrogen leaching and runoff, is severely limited by its very short half-life of 9.97 minutes. nih.gov Environmental processes like the movement of nitrogen through soil profiles and into groundwater or surface water typically occur over much longer timescales, ranging from hours to years. nih.gov
Consequently, a radiotracer with a half-life of minutes would decay to undetectable levels long before any significant transport could be measured. For this reason, stable isotopes, particularly ¹⁵N, are the preferred tracers for studying the environmental fate and transport of nitrogen. nih.gov The use of ¹³N in this context is not practical and, as such, there is a lack of established methodologies or research findings for its application in these types of studies. The primary utility of ¹³N in environmental science is limited to tracing very rapid microbial transformation processes in contained samples, as described in the previous section.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| [¹³N]N₂ |
| [¹³N]ammonia ([¹³N]NH₃) |
| [¹³N]NO₃⁻ |
| [¹³N]N₂O |
| [¹³N]-ammonium |
| Carbon dioxide (CO₂) |
| Adenosine |
| Dipyridamole |
| [¹⁵O]water |
| Glutamine |
Advanced Imaging and Detection Methodologies in Nitrogen 13 Research
Positron Emission Tomography (PET) Principles for Nitrogen-13 Tracers
The utility of this compound in PET is based on its radioactive decay properties. N-13 decays via positron (β+) emission. wikipedia.org The emitted positron, a positively charged electron, travels a short distance in tissue before it encounters an electron. nsec.ac.in This encounter results in an annihilation event, converting the mass of both particles into two 511 keV gamma photons that travel in approximately opposite directions. openmedscience.comnih.gov This fundamental principle of simultaneous, opposing photon emission is the cornerstone of PET imaging. nih.gov
PET scanners are designed to detect these pairs of gamma photons. By identifying simultaneous signals from detectors on opposite sides of the scanner, a "line of response" (LOR) is established, along which the annihilation event occurred. britannica.com A computer then analyzes millions of these LORs to reconstruct a three-dimensional image that maps the distribution of the N-13 tracer within the body. nsec.ac.inbritannica.com
| Property | Value |
|---|---|
| Symbol | 13N |
| Half-life (t1/2) | 9.97 minutes |
| Decay Mode | β+ (Positron Emission) |
| Maximum Positron Energy (Emax) | 1.2003 MeV |
| Mean Positron Energy | 492 keV |
| Annihilation Photon Energy | 511 keV |
The short half-life of this compound imposes a critical design constraint on its use: the radiotracer must be produced on-site. wikipedia.org Consequently, a key component of any N-13 PET imaging system is a cyclotron, a particle accelerator used to produce the radionuclide. openmedscience.comionetix.com Compact, superconducting cyclotrons have been developed to make on-site production more feasible, ensuring a reliable supply of the radiopharmaceutical at the point of care. ionetix.comresearchgate.net Production systems are often semi-automated to handle the large quantities of [¹³N]Ammonia required for multiple studies under Good Manufacturing Practice (GMP) conditions. chemrxiv.orgmdpi.com
Modern PET systems used for N-13 research are typically hybrid scanners, most commonly combining PET with Computed Tomography (PET/CT). vandamlab.org This integration allows for the functional data from the PET scan to be overlaid onto a high-resolution anatomical reference from the CT scan. vandamlab.org High-resolution, multi-slice PET scanners are employed to achieve detailed images of tracer distribution. iaea.org The development of scanners with time-of-flight (TOF) technology has further enhanced imaging capabilities, enabling high-resolution cine imaging which can be valuable in specific research applications, such as assessing papillary muscle perfusion. nih.gov
The detection of the 511 keV gamma photons resulting from N-13 decay is the primary function of the PET detector system. These detectors must have high stopping power to efficiently absorb the high-energy photons. nih.gov This is typically achieved using scintillation crystals with a high effective atomic number and density. nih.govfrontiersin.org
Common scintillator materials include:
Bismuth Germanate (BGO)
Lutetium Oxyorthosilicate (LSO)
Lutetium-Yttrium Oxyorthosilicate (LYSO)
When a 511 keV gamma ray interacts with one of these crystals, it deposits its energy, causing the crystal to emit a flash of light (scintillation), which is then converted into an electrical signal by a photodetector. nsec.ac.infrontiersin.org
Performance optimization of these detectors is critical for achieving high-quality images. Key performance metrics include spatial resolution, energy resolution, and timing resolution. Research has yielded detectors with intrinsic spatial resolution of less than 1 millimeter and an energy resolution of approximately 10% full-width-at-half-maximum (FWHM) at 511 keV. snmjournals.org Advanced detector designs, such as those using silicon photomultipliers (SiPM), offer advantages over traditional photomultiplier tubes, including higher photon detection efficiency and better timing resolution. mdpi.com Novel detector technologies, such as liquid xenon detectors, are also being explored with the potential to significantly improve energy resolution, which helps in distinguishing primary photons from scattered photons. frontiersin.org Another area of research involves the use of cost-effective Resistive Plate Chambers (RPCs), which offer excellent timing and spatial resolution for potential PET applications. researchgate.net
| Detector Technology | Key Scintillator/Material | Typical Energy Resolution (FWHM @ 511 keV) | Potential Advantages |
|---|---|---|---|
| Conventional Scintillation Detector | BGO, LSO, LYSO | ~10% | Established technology, good stopping power. |
| Semiconductor Detector | Cadmium Zinc Telluride (CZT) | <3% | Superior energy resolution, direct conversion of gamma rays to signal. |
| Liquid Xenon (LXe) Detector | Liquid Xenon | ~2.1% (estimated) | Excellent potential for energy resolution improvement. |
Integration of Multimodal Imaging Platforms in this compound Research
The integration of Positron Emission Tomography (PET) with other imaging modalities, such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), has created powerful hybrid systems that offer a more complete picture of biological processes. nih.govvandamlab.org By combining the functional and metabolic data from this compound (N-13) PET with the anatomical details from CT or the superior soft-tissue contrast from MRI, researchers can gain deeper insights into physiology and pathophysiology. nih.govscielo.br
PET/MRI Methodologies for Comprehensive Biological Assessment
The fusion of PET and MRI represents one of the most advanced methods in diagnostic imaging, merging the molecular information from PET with the detailed morphological and functional data provided by MRI. scielo.br This combination allows for a thorough and detailed assessment in a single procedure. scielo.br PET/MRI is particularly valuable in cardiovascular research, where it can be used to evaluate conditions like myocardial infarction and atherosclerosis. scielo.br
This compound, particularly in the form of N-13 ammonia (B1221849), is a key radiotracer investigated for myocardial perfusion imaging with PET/MRI. scielo.brresearchgate.net The simultaneous acquisition of PET and MRI data allows for the direct correlation of myocardial blood flow, as measured by N-13 PET, with cardiac function and tissue characteristics provided by MRI. researchgate.netauntminnie.com This integrated approach provides a comprehensive evaluation of myocardial ischemia. auntminnie.com
Research studies have demonstrated the feasibility and accuracy of this multimodal approach. For instance, a pilot study involving 16 patients with positive SPECT scans used simultaneous N-13 ammonia PET and gadolinium-based MRI. The results showed high sensitivity and a 100% negative predictive value for detecting coronary artery disease, using coronary angiography as the reference standard. auntminnie.com The key advantage of this hybrid technique is the ability to conduct a comprehensive myocardial ischemic evaluation with shorter examination times (less than 30 minutes) and reduced radiation exposure for the patient compared to traditional protocols. auntminnie.com
The development of MRI-compatible PET systems has been crucial for enabling these simultaneous studies, ensuring that the two modalities can operate without mutual interference. caltech.edu The synergy between PET's ability to track metabolic processes and MRI's excellent soft tissue characterization offers significant potential for future applications, including stem cell therapy and the characterization of neoangiogenesis. scielo.br
Table 1: Research Findings in N-13 PET/MRI Methodologies
| Study Focus | Key Finding | Benefit of Integration | Reference |
|---|---|---|---|
| Coronary Artery Disease Detection | Simultaneous N-13 ammonia PET/MRI achieved 100% sensitivity and negative predictive value in patients with positive SPECT results. | Comprehensive myocardial evaluation with shorter scan times and lower radiation dose. | auntminnie.com |
| Myocardial Perfusion Assessment | Demonstrated good agreement between PET and MRI for perfusion assessment in simultaneous injection studies. | Allows for synergistic procedures in the diagnostic work-up of coronary artery disease patients. | researchgate.net |
PET/CT Integration for Anatomical Co-registration in Preclinical Studies
The combination of PET and CT into a single hybrid scanner has become a widespread and essential tool in both clinical and preclinical research. nih.gov The primary advantage of PET/CT is the precise anatomical localization of the functional data obtained from PET. vandamlab.orgnih.gov The CT scan provides a detailed anatomical map, which gives context to the metabolic activity or tracer uptake measured by the N-13 PET scan. nih.gov
In preclinical research, PET/CT with N-13 tracers is used to study a variety of biological processes in animal models. A significant application is in neurology research. For example, longitudinal imaging using N-13 ammonia ([¹³N]NH₃) and [¹⁸F]FDG PET/CT has been performed in a canine model of spinal cord injury. researchgate.net In these studies, the MRI and PET images were co-registered, allowing researchers to place regions of interest based on the anatomical MRI data onto the functional PET images. researchgate.net This precise co-registration is critical for accurately measuring metabolic changes in specific brain and spinal cord regions following an injury. researchgate.net
Another area of application is in oncology, where PET/CT can be used to guide and assess therapeutic interventions. For instance, in tumor ablation procedures, a PET perfusion agent like N-13 ammonia can be used in conjunction with contrast-enhanced CT. taylorandfrancis.com This combination helps to accurately examine post-ablation margins by correlating the perfusion data from PET with the anatomical information from CT. taylorandfrancis.com
Achieving accurate coregistration between PET and CT data can be challenging, particularly in the thorax, due to respiratory motion which can cause misalignments of 5 to 20 mm. snmjournals.org To overcome this, various strategies are employed, including standardized breathing protocols and software-based coregistration methods, to ensure that the fusion of PET and CT data is accurate to within the spatial resolution of the PET system. snmjournals.org
Table 2: Preclinical Research Applications of N-13 PET/CT Integration
| Research Area | Animal Model | Purpose of Integration | Key Finding | Reference |
|---|---|---|---|---|
| Neurology / Spinal Cord Injury | Canine | To evaluate longitudinal changes in glutamate (B1630785) metabolism in the brain and spinal cord post-injury. | Co-registration of PET and CT/MRI images allowed for precise, atlas-based analysis of tracer uptake in specific neurological structures. | researchgate.net |
| Oncology / Tumor Ablation | N/A (Preclinical concept) | To assess post-ablation tumor margins. | Combining N-13 ammonia PET with contrast-enhanced CT allows for more accurate targeting and margin assessment. | taylorandfrancis.com |
Quantitative Analysis and Kinetic Modeling in Nitrogen 13 Research
Principles of Tracer Kinetic Modeling for Nitrogen-13 Data
Tracer kinetic modeling provides a mathematical framework to describe the fate of a tracer in the body after administration. researchgate.net The fundamental goal is to quantify physiological processes by fitting the measured time-activity curves (TACs) from dynamic PET scans to a suitable mathematical model. researchgate.net This process involves measuring the tracer concentration in both arterial blood (the input function) and the tissue of interest over time. researchgate.net The model then uses this information to estimate kinetic parameters that describe the rates of tracer exchange between different biological compartments. researchgate.net
For [¹³N]ammonia, these models are designed to account for its delivery to the tissue via blood flow, its extraction from the blood into the tissue, and its subsequent metabolic trapping within the cells. snmjournals.org The accurate quantification of these processes allows for the non-invasive measurement of critical physiological variables, most notably regional blood flow in organs like the heart, brain, and kidneys. snmjournals.orgnih.govnih.gov
Compartmental models are a cornerstone of tracer kinetic analysis, representing the tissue as a system of distinct, interconnected compartments. researchgate.netsnmjournals.org For [¹³N]ammonia, a two-tissue compartment model is frequently employed to describe its behavior in tissue such as the myocardium. snmjournals.orgnih.govnih.gov This model conceptualizes the tissue as comprising two main compartments:
The first compartment represents the free [¹³N]ammonia in the interstitial and intracellular space.
The second compartment represents [¹³N]ammonia that has been metabolically trapped, primarily through its conversion into [¹³N]glutamine. snmjournals.org
The exchange of the tracer between the blood and these compartments is described by a set of rate constants (K₁, k₂, k₃). snmjournals.org
K₁ (ml/min/g) represents the rate of tracer delivery from the arterial blood to the first tissue compartment, reflecting blood flow and extraction.
k₂ (per minute) is the rate constant for the tracer moving back from the first tissue compartment to the blood.
k₃ (per minute) is the rate constant for the metabolic trapping of the tracer in the second compartment.
By fitting the dynamic PET data to the equations that describe this model, these rate constants can be estimated, and from them, physiological parameters like myocardial blood flow (MBF) can be calculated. nih.govnih.gov Studies have validated this approach by showing a strong correlation between MBF values derived from the two-tissue compartment model for [¹³N]ammonia and those obtained using gold-standard methods like microspheres. nih.gov For instance, one study found a close linear correlation (y = 0.944x + 7.22, r = 0.986) between [¹³N]ammonia PET with a two-compartment model and microsphere-determined blood flow. nih.gov
| Model Parameter | Description | Typical Units |
| K₁ | Rate of tracer transport from plasma to the first tissue compartment | ml/min/g |
| k₂ | Rate of tracer transport from the first tissue compartment back to plasma | min⁻¹ |
| k₃ | Rate of tracer conversion/trapping in the second tissue compartment | min⁻¹ |
While compartmental models that use arterial blood sampling provide the most accurate input function, this procedure is invasive. Reference tissue models offer a non-invasive alternative by using the time-activity curve from a region devoid of specific tracer uptake as a surrogate for the arterial input function. This approach is widely used in neuroreceptor imaging.
However, for [¹³N]ammonia, which is used to measure blood flow, the concept of a "reference tissue" with no uptake is not applicable, as the tracer is delivered to all tissues via blood flow. Therefore, non-invasive quantification with [¹³N]ammonia typically relies on an image-derived input function (IDIF). The IDIF is obtained by drawing a region of interest (ROI) over a large blood pool, such as the left ventricular cavity in cardiac studies, directly from the dynamic PET images. nih.gov This method avoids arterial cannulation, making the procedure more suitable for clinical settings. The accuracy of the IDIF is crucial and can be affected by factors like patient motion and spillover of radioactivity from adjacent tissues.
Graphical analysis methods provide a simplified and computationally efficient alternative to complex compartmental modeling for analyzing dynamic PET data. These techniques linearize the equations of a compartmental model, allowing key kinetic parameters to be derived from the slope and intercept of a plot.
Patlak Plot: The Patlak graphical analysis is used for tracers that undergo irreversible trapping in the tissue, which is a valid assumption for [¹³N]ammonia over a specific time frame after injection. The analysis involves plotting a transformed tissue-to-plasma radioactivity ratio against a transformed time variable. After an initial equilibration period, the plot becomes linear, and the slope of this linear portion represents the net influx rate of the tracer (Kᵢ), which is closely related to blood flow. This method has been successfully used to generate parametric images of myocardial blood flow with [¹³N]ammonia PET. nih.gov Studies have shown good agreement between MBF estimates from Patlak analysis and those from the two-compartment model (r = 0.99).
Logan Plot: The Logan plot is designed for tracers with reversible uptake. While less commonly applied to [¹³N]ammonia than the Patlak plot due to the tracer's metabolic trapping, it can be used under certain assumptions. It is more frequently used for receptor-binding studies where the tracer binds and unbinds from its target.
These graphical methods are particularly advantageous for creating parametric images, where calculations must be performed for every voxel in the image.
Parametric Imaging and Quantification of Physiological Processes
Parametric imaging is a powerful technique that moves beyond qualitative visualization of tracer distribution to generate quantitative maps of physiological processes. Instead of producing a single static image, a kinetic model or graphical analysis method is applied on a voxel-by-voxel basis to the dynamic PET data. The result is an image where each voxel's intensity represents the value of a specific physiological parameter, such as blood flow in ml/min/g.
In the context of this compound, parametric imaging is predominantly used to create quantitative maps of myocardial blood flow (MBF) from dynamic [¹³N]ammonia PET scans. This allows for a detailed and objective assessment of perfusion across the entire myocardium, identifying the location, severity, and extent of ischemia with high accuracy. These quantitative maps provide significant diagnostic and prognostic information that is not available from qualitative images alone. For example, they can unmask balanced multi-vessel coronary artery disease, which may appear normal on relative perfusion images. nih.gov The generation of parametric MBF images using methods like Patlak graphical analysis has been shown to produce good quality images with relatively low noise levels.
Software Tools and Computational Platforms for this compound Data Analysis
The analysis of dynamic ¹³N PET data requires specialized software capable of handling four-dimensional datasets and implementing complex kinetic models. A variety of commercial and open-source platforms are available to researchers and clinicians.
Commercial Software:
PMOD (PMOD Technologies): This is one of the most widely used software packages for biomedical image analysis and is considered a standard tool in many PET research centers. It offers a comprehensive suite of tools for image processing, kinetic modeling (including various compartmental models and graphical analyses), and data visualization. nih.gov PMOD is frequently used for the quantification of MBF from [¹³N]ammonia studies. nih.gov
Carimas™ and FlowQuant: These are other specialized software packages used in clinical and research settings for cardiac PET analysis, including quantification of perfusion with [¹³N]ammonia. Studies comparing these platforms have shown good agreement in MBF values when using the same kinetic model, though some variability can exist at the segmental level. nih.gov
PET KinetiX: This is a research software package that functions as a plug-in for the Osirix DICOM viewer. It provides a user-friendly interface to generate parametric images using several kinetic models, including Patlak and compartment models, at the whole field-of-view level.
Open-Source Platforms:
Kinfitr: An open-source package developed in the R programming language, specifically for PET kinetic modeling. It aims to provide a flexible and reproducible environment for data analysis. Validation studies have demonstrated excellent agreement between results from Kinfitr and the commercial software PMOD. nih.gov
QModeling: A free toolbox designed to work with Statistical Parametric Mapping (SPM) software in the MATLAB environment. It focuses on fitting reference-region kinetic models, including Patlak and Logan reference plots.
Imager-4D: A novel, free-to-download PET viewer programmed in Java that allows for the viewing and analysis of dynamic PET data, including integrated Patlak modeling.
| Software Platform | Type | Key Features for ¹³N Analysis |
| PMOD | Commercial | Comprehensive kinetic modeling tools, widely used and validated. nih.gov |
| Carimas™ | Commercial | Specialized for cardiac PET analysis, semi-automatic segmentation. nih.gov |
| FlowQuant | Commercial | Automatic reorientation and segmentation for cardiac perfusion. nih.gov |
| PET KinetiX | Commercial (Plugin) | Fast generation of parametric images within Osirix environment. |
| Kinfitr | Open-Source (R) | Reproducible kinetic modeling, validated against PMOD. nih.gov |
| QModeling | Open-Source (MATLAB) | Toolbox for SPM, focuses on reference-region models. |
| Imager-4D | Open-Source (Java) | Dynamic data viewer with integrated Patlak analysis. |
Statistical Methodologies for Validation and Interpretation of this compound Research Findings
Rigorous statistical analysis is critical for validating the accuracy and reproducibility of quantitative methods in ¹³N research and for interpreting the clinical significance of the findings.
Validation of kinetic models is a primary focus. This often involves comparing the quantitative results from [¹³N]ammonia PET against a "gold standard." For myocardial blood flow, this has historically been invasively measured microspheres in animal models or other established techniques like the argon inert gas method in humans. nih.govnih.gov Key statistical methods used in these validation studies include:
Linear Regression and Correlation Analysis: To assess the agreement between the PET-derived measurements and the gold standard. A high correlation coefficient (r) and a slope close to 1.0 indicate a strong linear relationship and good accuracy. For example, a seminal validation study reported a correlation coefficient of r = 0.986 between [¹³N]ammonia PET and microspheres. nih.gov
Bland-Altman Analysis: To evaluate the bias and limits of agreement between two quantitative methods.
Reproducibility is another crucial aspect, ensuring that measurements are consistent across different scans or when analyzed by different software or observers.
Intraclass Correlation Coefficient (ICC): This is a common metric to assess the reliability and agreement of quantitative measurements. An ICC value > 0.75 is often considered to indicate good agreement. A cross-comparison of software for [¹³N]ammonia MBF quantification used ICC to evaluate the consistency of results at global, regional, and segmental levels. nih.gov
For interpreting research findings, statistical tests are used to compare quantitative parameters (e.g., MBF, coronary flow reserve) between different patient groups (e.g., healthy vs. disease) or under different conditions (e.g., rest vs. stress).
T-tests or Analysis of Variance (ANOVA): Used to determine if there are significant differences in mean quantitative values between groups. nih.gov
Receiver Operating Characteristic (ROC) Curve Analysis: Employed to determine the diagnostic accuracy of a quantitative parameter (like MBF or flow reserve) and to establish optimal cutoff values for detecting disease. nih.gov One study used ROC analysis to demonstrate that adding a myocardial flow reserve cutoff of <2.0 significantly improved the sensitivity and accuracy of [¹³N]ammonia PET for detecting coronary artery disease. nih.gov
These statistical methodologies are fundamental to establishing the credibility of ¹³N PET as a quantitative imaging tool and translating its research applications into clinically meaningful results.
Quality Assurance and Radiopharmaceutical Control in Nitrogen 13 Research Production
Radiochemical Purity Assessment Methodologies (e.g., HPLC, Radio-TLC)
Radiochemical purity is a critical quality attribute, defined as the proportion of the total radioactivity present in the desired chemical form. For Nitrogen-13 radiopharmaceuticals, such as [¹³N]Ammonia, impurities can arise during synthesis, potentially including species like [¹³N]nitrate and [¹³N]nitrite. richtlijnendatabase.nlnih.gov High-Performance Liquid Chromatography (HPLC) and Radio-Thin-Layer Chromatography (Radio-TLC) are the primary techniques used for this assessment. nuclmed.grlongdom.org
High-Performance Liquid Chromatography (HPLC): Historically, HPLC has been a standard method for determining the radiochemical purity of [¹³N]Ammonia. nuclmed.grresearchgate.net This technique separates different chemical compounds in a mixture, allowing for the quantification of the desired [¹³N]Ammonia relative to any radiolabeled impurities. A typical setup for [¹³N]Ammonia analysis involves an ion-exchange column and a mobile phase, with detection accomplished by a radioactivity detector coupled with a conductivity detector. researchgate.netnih.gov While effective, the HPLC method can be time-consuming, not only in its run time but also in the extensive flushing required to remove residual salts from previous analyses of other radiopharmaceuticals, which can interfere with the [¹³N]Ammonia assay. nih.govresearchgate.net
Radio-Thin-Layer Chromatography (Radio-TLC): Radio-TLC has emerged as a simplified, rapid, and reliable alternative to HPLC for routine QC of [¹³N]Ammonia. nih.govresearchgate.net This method involves spotting the radiopharmaceutical onto a TLC plate, which is then developed in a suitable mobile phase. The different chemical forms migrate at different rates, allowing for their separation. The distribution of radioactivity on the plate is then measured with a radio-TLC scanner to determine the retardation factor (Rf) and calculate radiochemical purity. longdom.orgnih.gov For [¹³N]Ammonia, a single peak with an Rf value between 0.64 and 0.73 demonstrates a radiochemical purity of over 99%. nih.gov This method has been validated to effectively separate [¹³N]Ammonia from potential radiochemical impurities and has been adopted by the United States Pharmacopeia (USP), largely replacing the more cumbersome HPLC method. nih.govopenmedscience.com The primary advantage of Radio-TLC is its speed and the ability to use the same QC equipment required for other common PET radiotracers like [¹⁸F]FDG. nih.govresearchgate.net
Table 1: Comparison of Radiochemical Purity Assessment Methods for [¹³N]Ammonia
| Feature | High-Performance Liquid Chromatography (HPLC) | Radio-Thin-Layer Chromatography (Radio-TLC) |
|---|---|---|
| Principle | Separation based on differential partitioning between a stationary phase (column) and a mobile phase under high pressure. nih.gov | Separation based on differential migration on a stationary phase (plate) carried by a mobile phase. longdom.org |
| Typical Stationary Phase | Cation-exchange column. nih.gov | Silica gel plate. dergipark.org.tr |
| Detection | Radioactivity detector and conductivity detector. researchgate.net | Radio-TLC scanner (gas-based or crystal scintillator). longdom.org |
| Analysis Time | Longer, includes several hours for system flushing if the instrument is used for other tracers. researchgate.net | Rapid, allowing for streamlined QC. nih.govnih.gov |
| Common Use | Previously the compendial method; still used for validation and complex separations. nih.govnuclmed.gr | Current USP standard for routine QC of [¹³N]Ammonia. nih.govopenmedscience.com |
| Advantages | High resolution and sensitivity for complex mixtures. | Fast, simple, cost-effective, requires less maintenance. nih.govdergipark.org.tr |
| Disadvantages | Time-consuming, potential for interference from residual salts, requires dedicated or extensively cleaned equipment. researchgate.net | Lower resolution compared to HPLC, may not be suitable for all research applications requiring separation of multiple similar compounds. longdom.org |
Radionuclidic Purity Verification Techniques (e.g., half-life measurement, gamma-ray spectroscopy)
Radionuclidic purity is the proportion of the total radioactivity that is present as the desired radionuclide, in this case, this compound. Unwanted radionuclides can increase the patient's radiation dose and potentially degrade image quality. uspnf.com The primary methods for verifying radionuclidic purity are gamma-ray spectroscopy and half-life measurement. nuclmed.gruspnf.com
Gamma-Ray Spectroscopy: This technique uses a detector, often a multichannel analyzer (MCA), to measure the energy spectrum of gamma rays emitted from the sample. nih.gov this compound is a positron emitter, and its decay results in the characteristic annihilation photons at 511 keV. nuclmed.gr A gamma-ray spectrum of a pure [¹³N] sample will show a prominent peak at 511 keV and potentially a sum peak at 1022 keV. nih.goviaea.org The absence of significant peaks at other energies confirms the absence of gamma-emitting impurities. A peak at 0.511 MeV in the MCA spectrum can confirm the radionuclide identity of N-13 with a purity exceeding 99%. mdpi.com However, since other positron emitters also produce 511 keV photons, this test alone is insufficient to confirm identity and purity. iaea.org
Half-Life Measurement: Measuring the half-life of the sample provides definitive confirmation of the radionuclide's identity. The radioactivity of the sample is measured at two or more time points using a dose calibrator, and the half-life is calculated. nih.goviaea.org The experimentally determined half-life must fall within an acceptable range of the known value for ¹³N (9.97 minutes). wikipedia.org A significant deviation would indicate the presence of other radionuclides with different half-lives. iaea.org The combination of gamma-ray spectroscopy and half-life measurement provides the most reliable assessment of radionuclidic identity and purity. nih.goviaea.org For research-grade [¹³N]Ammonia, the radionuclidic purity is expected to be not less than 99.5%. nuclmed.gr
Table 2: Radionuclidic Purity Verification Findings for this compound
| Technique | Parameter Measured | Acceptance Criteria | Purpose |
|---|---|---|---|
| Gamma-Ray Spectroscopy | Energy of emitted photons. nih.gov | Major peak at 511 keV (and possible 1022 keV sum peak). nih.goviaea.org | Identifies the radionuclide based on characteristic annihilation energy and detects gamma-emitting impurities. mdpi.com |
| Half-Life Measurement | Rate of radioactive decay over time. nih.gov | Measured half-life consistent with 9.97 minutes. wikipedia.orgnuclmed.gr | Confirms the identity of the primary radionuclide and detects impurities with different half-lives. iaea.org |
| Overall Purity | Combined assessment. | ≥ 99.5% of total radioactivity corresponds to ¹³N. nuclmed.gr | Ensures the sample is free from significant radionuclidic contaminants. uspnf.com |
Sterility and Pyrogenicity Testing for Research-Grade Radiotracers (Methodological Aspects)
For any radiopharmaceutical intended for administration, sterility (the absence of viable microorganisms) and apyrogenicity (the absence of fever-inducing substances like bacterial endotoxins) are mandatory quality attributes. dergipark.org.trnucmedtutorials.com
Sterility Testing: Due to the short half-life of this compound, completing a full sterility test before use is impossible. dergipark.org.tr Therefore, the final product is typically passed through a 0.22 µm sterilizing filter into a sterile vial, and the integrity of this filter is tested immediately after production (e.g., via a bubble point test). nih.govnih.gov A sample from the production batch is then subjected to retrospective sterility testing. nih.gov The standard method involves direct inoculation of the radiopharmaceutical sample into suitable culture media (e.g., Tryptic Soy Broth and Fluid Thioglycollate Medium) which are then incubated for a specified period (e.g., 14 days) to detect any microbial growth. nih.govnih.gov
Pyrogenicity (Bacterial Endotoxin) Testing: Pyrogens, particularly bacterial endotoxins, must be limited in parenteral drug products. nucmedtutorials.com The traditional rabbit pyrogen test is too slow for short-lived radiotracers. unm.edu The modern standard is the Limulus Amebocyte Lysate (LAL) test, which is rapid and highly sensitive. nucmedtutorials.com Several commercial LAL systems, such as the Endosafe Nexgen PTS system, provide quantitative results in a short amount of time, making them suitable for the release testing of [¹³N] radiopharmaceuticals. nih.gov The test is performed on a sample from each batch before use to ensure endotoxin (B1171834) levels are within acceptable limits (e.g., <175 EU per dose). nih.gov
Table 3: Methodological Aspects of Sterility and Pyrogenicity Testing for ¹³N Radiotracers
| Test | Methodological Approach | Timing of Test | Key Considerations |
|---|---|---|---|
| Sterility | Terminal sterile filtration (0.22 µm filter). nih.gov Retrospective culture test via direct inoculation into growth media. nih.gov | Filter integrity test (e.g., bubble point test) performed before release. nih.govnih.gov Culture test initiated post-release. dergipark.org.trnih.gov | Ensures aseptic preparation; the final confirmation of sterility is retrospective due to the short half-life. |
| Pyrogenicity | Limulus Amebocyte Lysate (LAL) test. nucmedtutorials.com | Performed on each batch prior to release for use. nih.govnih.gov | Provides a rapid and sensitive method to quantify bacterial endotoxins, essential for short-lived radiotracers. |
Stability Studies of this compound Radiopharmaceuticals for Research Use
The stability of a radiopharmaceutical is its ability to retain its physical, chemical, radiochemical, and radionuclidic purity, as well as its sterility and apyrogenicity, throughout its shelf life. For this compound based radiotracers, the concept of a long shelf life is moot due to the rapid physical decay. However, the radiopharmaceutical must remain stable for the duration of its production, quality control, and intended research application, which typically occurs within a window of 20-40 minutes post-synthesis.
Stability studies for ¹³N-radiopharmaceuticals focus on ensuring the radiochemical purity does not degrade within this short operational timeframe. Factors that could potentially affect stability include pH, formulation components (e.g., buffers, saline), and radiolysis (chemical decomposition caused by the emitted radiation). While the high specific activity of PET radiotracers means the chemical amount of the substance is very low, the high concentration of radioactivity can sometimes induce radiolysis, leading to the formation of radiochemical impurities.
For [¹³N]Ammonia, studies have shown it to be highly stable in its final formulation of 0.9% sodium chloride. nih.govresearchgate.net The quality control tests performed on each batch, particularly the radiochemical purity analysis, serve as an indirect confirmation of its stability up to the point of use. For novel or more complex ¹³N-labeled molecules developed for research, stability would be a key parameter to assess during development, ensuring the labeled compound remains intact from synthesis through to its application in the research model. This is typically verified by performing radiochemical purity tests (e.g., by radio-HPLC or radio-TLC) at various time points after synthesis.
Future Directions and Emerging Research Perspectives for Nitrogen 13
Development of Next-Generation Nitrogen-13 Radiotracers for Unexplored Biological Pathways
The inherent presence of nitrogen in essential biomolecules presents a significant opportunity for developing novel ¹³N-labeled radiotracers. Researchers are actively pursuing strategies to synthesize new ¹³N-labeled compounds that can probe biological pathways currently not well-understood or accessible with other radioisotopes researchgate.netnih.gov. For instance, studies have explored the use of ¹³N-labeled amino acids for investigating tumor development, such as in prostate cancer europa.eu. The challenge lies in developing rapid and efficient synthetic methods to incorporate ¹³N into complex molecules within its short half-life, thereby enabling the study of dynamic biological processes and metabolic pathways that are otherwise difficult to visualize researchgate.netnih.goviaea.orgrsc.org.
Advancements in Microfluidic and Miniaturized Radiosynthesis Technologies
The short half-life of ¹³N necessitates rapid and automated synthesis processes. Microfluidic and miniaturized radiosynthesis technologies are emerging as critical solutions to overcome these challenges mdpi.comresearchgate.netrsc.orgdiva-portal.orgresearchgate.netdiva-portal.org. These technologies offer several advantages, including significantly reduced reaction times, improved synthesis yields, lower consumption of expensive reagents, and a reduced system footprint mdpi.comresearchgate.netresearchgate.net. Microfluidic platforms have demonstrated success in the synthesis of ¹³N-ammonia rsc.org, and ongoing development aims to adapt these systems for the efficient and reliable production of a wider range of ¹³N-labeled radiotracers. Miniaturized, self-shielded, and automated cyclotrons and purification units are also crucial for on-site production, making ¹³N more accessible ki.sepnas.orgnih.gov.
Integration of this compound Tracers with Omics Technologies in Systems Biology Research
The integration of ¹³N-labeled tracers with omics technologies represents a promising frontier in systems biology research. While direct studies combining ¹³N tracers with genomics, proteomics, or metabolomics are still nascent, the potential is substantial. ¹³N-labeled compounds, particularly amino acids, can provide insights into metabolic flux and cellular processes europa.eu. By mapping these metabolic pathways and correlating them with data from other omics fields, researchers can gain a more comprehensive understanding of complex biological systems and disease mechanisms. This multi-modal approach could reveal how genetic or proteomic alterations influence metabolic activity, as visualized by ¹³N tracers, leading to a more holistic view of cellular function and dysfunction.
Innovations in Ultra-High Resolution and Molecular-Specific Imaging for this compound
Advancements in Positron Emission Tomography (PET) scanner technology are continuously enhancing image quality and diagnostic precision. Innovations such as Time-of-Flight (TOF) imaging and digital PET detectors improve sensitivity, contrast, and spatial resolution thoracickey.com. For ¹³N-ammonia, these technological leaps translate to higher-resolution images, enabling the detection of subtle physiological changes, such as papillary muscle ischemia, which might be missed with lower-resolution techniques ionetix.comresearchgate.net. The inherently low positron range of ¹³N also contributes to better intrinsic resolution asnc.org. Future developments in PET instrumentation and reconstruction algorithms will further refine the ability to visualize molecular-specific processes labeled with ¹³N, offering unprecedented detail in biological and pathological studies.
Expansion of this compound Applications Beyond Biomedical Sciences
While the primary applications of ¹³N have been in medical imaging, particularly cardiology, its potential extends to other scientific domains. The study of stable isotopes of nitrogen (e.g., ¹⁵N) is well-established in environmental science for tracing nutrient cycles, food webs, and ecological processes musechem.comnih.govplos.org. This suggests a potential role for radioactive ¹³N in similar environmental studies, such as tracking nitrogen transport in ecosystems or investigating nitrogen fixation processes. Furthermore, ¹³N plays a fundamental role in astrophysics as an intermediate in the CNO cycle, the primary energy source for stars more massive than the Sun wikipedia.org. While direct applications of radioactive ¹³N in materials science are less documented in the provided literature, the principles of using isotopes to study material properties, diffusion, or incorporation could potentially be explored.
Q & A
Q. How is Nitrogen-13 produced for experimental use in positron emission tomography (PET)?
this compound is primarily synthesized using a cyclotron via the nuclear reaction . The proton beam must be accelerated to a kinetic energy of ~5.55 MeV to overcome the Coulomb barrier and ensure sufficient yield . The short half-life (<10 minutes) necessitates on-site production and rapid purification, typically involving gas-phase synthesis of -labeled ammonia () for perfusion imaging .
Q. What are the key challenges in handling this compound due to its short half-life, and how are they mitigated?
Researchers must optimize experimental timelines to account for rapid decay (t = 9.965 minutes). Strategies include:
Q. How does this compound decay, and how does this influence its applications?
decays via electron capture (EC) to stable , emitting positrons with a maximum energy of 1.19 MeV. This decay mode enables high-resolution PET imaging but limits its use to studies requiring rapid data collection (e.g., myocardial perfusion or pulmonary function assessments) .
Advanced Research Questions
Q. How can discrepancies between experimental data and theoretical models of the CNO cycle in stars be resolved using this compound?
In stellar fusion, is a critical intermediate in the CNO cycle. Discrepancies arise from uncertainties in proton-capture cross-sections for . Researchers address this by:
Q. What methodological advancements enable the use of this compound in elucidating reaction mechanisms in organic chemistry?
Recent studies employ -labeled diazonium salts to track reaction pathways via positron emission. For example, kinetic simulations and -N release profiles revealed a stepwise mechanism for aryl azide formation, demonstrating the isotope’s utility in mechanistic studies .
Q. How do researchers optimize cyclotron parameters for high-purity this compound production?
Key parameters include:
- Beam current and irradiation time : Adjusted to balance yield and saturation effects (e.g., saturation yield is empirically derived for specific target systems) .
- Target temperature : Lower temperatures (<25°C) reduce radiolytic decomposition of .
- Table: Example Cyclotron Parameters for -Ammonia Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Proton energy | 5.55 MeV | |
| Target material | HO (enriched ) | |
| Irradiation time | 10–20 minutes |
Q. What statistical methods are recommended for analyzing time-resolved data from this compound tracer studies?
Q. How does this compound production in atmospheric nuclear reactions differ from cyclotron-based synthesis?
Atmospheric forms via photonuclear reactions (e.g., ) during lightning events. This contrasts with cyclotron production, which relies on proton bombardment. Atmospheric yields are negligible for research but inform astrophysical models of cosmic ray interactions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
